molecular formula C9H17FO2S B13272907 2-Cyclohexylpropane-1-sulfonyl fluoride

2-Cyclohexylpropane-1-sulfonyl fluoride

Cat. No.: B13272907
M. Wt: 208.30 g/mol
InChI Key: XPPPGNBQYSZJHT-UHFFFAOYSA-N
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Description

2-Cyclohexylpropane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in various fields of scientific research. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in organic synthesis, chemical biology, and drug discovery . This compound, in particular, features a cyclohexyl group attached to a propane backbone, with a sulfonyl fluoride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Cyclohexylpropane-1-sulfonyl fluoride, can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . These methods typically require mild reaction conditions and readily available reagents.

Industrial Production Methods: Industrial production of sulfonyl fluorides often employs sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with sulfonyl fluorides include potassium fluoride (KF), 18-crown-6-ether, and acetonitrile . These reagents facilitate efficient transformations under mild conditions.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, these reactions yield functionalized sulfonyl derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclohexylpropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic sites on target molecules . This reactivity is harnessed in various applications, including enzyme inhibition and protein modification.

Properties

Molecular Formula

C9H17FO2S

Molecular Weight

208.30 g/mol

IUPAC Name

2-cyclohexylpropane-1-sulfonyl fluoride

InChI

InChI=1S/C9H17FO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3

InChI Key

XPPPGNBQYSZJHT-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)F)C1CCCCC1

Origin of Product

United States

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